molecular formula C13H16O5 B14524173 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid CAS No. 62402-54-4

2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14524173
CAS No.: 62402-54-4
M. Wt: 252.26 g/mol
InChI Key: XDDXRRCLBKVUHR-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a phenoxy group substituted with an ethoxycarbonyl group and a methylpropanoic acid moiety

Preparation Methods

The synthesis of 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid typically involves the reaction of 4-(ethoxycarbonyl)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid include:

Properties

CAS No.

62402-54-4

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

2-(4-ethoxycarbonylphenoxy)-2-methylpropanoic acid

InChI

InChI=1S/C13H16O5/c1-4-17-11(14)9-5-7-10(8-6-9)18-13(2,3)12(15)16/h5-8H,4H2,1-3H3,(H,15,16)

InChI Key

XDDXRRCLBKVUHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(C)(C)C(=O)O

Origin of Product

United States

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